molecular formula C19H23NO5S B3511733 2-methoxy-4-(methylsulfanyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

2-methoxy-4-(methylsulfanyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

Cat. No.: B3511733
M. Wt: 377.5 g/mol
InChI Key: SLSOYJITYWXKRN-UHFFFAOYSA-N
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Description

2-methoxy-4-(methylsulfanyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzamide core: This can be achieved through the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine, such as 3,4,5-trimethoxybenzylamine, under conditions that promote amide bond formation.

    Methoxylation and methylsulfanylation: These functional groups can be introduced through specific reagents and catalysts that facilitate the substitution reactions on the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

2-methoxy-4-(methylsulfanyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interfering with DNA or RNA: Affecting gene expression and protein synthesis.

    Generating reactive oxygen species: Inducing oxidative stress and cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the sulfanyl and trimethoxyphenyl groups.

    4-methoxy-2-methyl-1-methylsulfanyl-benzene: Similar structure but without the benzamide and trimethoxyphenyl groups.

Uniqueness

2-methoxy-4-(methylsulfanyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-22-15-10-13(26-5)6-7-14(15)19(21)20-11-12-8-16(23-2)18(25-4)17(9-12)24-3/h6-10H,11H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSOYJITYWXKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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